Isobutylsulfonyl Substitution Yields a Calculated cLogP of ~2.8, Positioning the Compound Favorably Within CNS Drug-Like Space Relative to the Cyclohexylsulfonyl Analog (cLogP ~3.6)
Computational analysis of Benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone yields a cLogP (XLogP3) of approximately 2.8, placing it within the optimal CNS drug-like range (1–4). In contrast, the direct cyclohexylsulfonyl congener (CAS not assigned; SMILES O=C(c1cc2ccccc2o1)N1CC(S(=O)(=O)C2CCCCC2)C1) is predicted to have a cLogP of ~3.6, exceeding the preferred window for balanced CNS permeability and aqueous solubility [1]. The 0.8 log unit difference corresponds to an ~6.3-fold increase in calculated lipophilicity for the cyclohexyl analog, which may correlate with higher nonspecific protein binding and faster metabolic turnover [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 (XLogP3, PubChem method) |
| Comparator Or Baseline | Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone – cLogP ≈ 3.6 |
| Quantified Difference | ΔcLogP ≈ +0.8 (comparator more lipophilic); implies ~6.3× higher octanol-water partition for comparator |
| Conditions | In silico prediction using XLogP3 algorithm on SMILES inputs; system not experimentally validated for these specific compounds |
Why This Matters
For CNS-targeted probe synthesis, the 0.8 log unit advantage in lipophilicity directly influences the decision to select the isobutylsulfonyl variant over the cyclohexylsulfonyl analog to maintain compliance with multiparameter optimization scores (CNS MPO) [3].
- [1] PubChem. XLogP3 predicted properties for benzofuran-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone and benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone. Computed by PubChem 2.2 (2025.09.15). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi:10.1517/17460441003605098. View Source
- [3] Wager, T. T. et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. doi:10.1021/cn100008c. View Source
